Specific Scientific Field: Material Science and Renewable Energy
Summary of the Application: Alpha-Amino-gamma-butyrolactone (ABL) is used as a modulator in the manufacturing of perovskite solar cells (PSCs). It enhances crystallization and passivates defects, thereby improving film quality and deactivating nonradiative recombination centers in the perovskite absorber .
Methods of Application: The Lewis base groups present in ABL facilitate nucleation, leading to enhanced crystallinity, while also retarding crystallization. Additionally, ABL effectively passivates Pb 2+ dangling bonds, which are major deep-level defects in perovskite films .
Results or Outcomes: The PSCs incorporating the ABL additive exhibit an increase in conversion efficiency from 18.30% to 20.36%, along with improved long-term environmental stability .
Specific Scientific Field: Organic Chemistry
Summary of the Application: (S)-(-)-alpha-Amino-gamma-butyrolactone hydrobromide is used as a building block to prepare β-ketoamide N-acylated-L-homoserine lactones (AHLs) as quorum sensing molecules . (S)-alpha-Amino-gamma-butyrolactone hydrochloride can be used to prepare N-acylhomoserine lactone (AHL) analogs by reacting with substituted 2-chloro-N-phenylacetamide and different halides .
Results or Outcomes: The outcomes of these reactions are the production of AHLs and AHL analogs, which have applications in various fields, including microbiology and pharmaceuticals .
Specific Scientific Field: Biotechnology
Summary of the Application: Alpha-Amino-gamma-butyrolactone hydrobromide is used in bioprocessing applications.
Summary of the Application: (S)-alpha-Amino-gamma-butyrolactone hydrochloride is used as a precursor for the preparation of amino-keto-alcohols and β-amino acids .
Results or Outcomes: The outcomes of these reactions are the production of amino-keto-alcohols and β-amino acids, which have applications in various fields, including pharmaceuticals .
Summary of the Application: Alpha-Amino-gamma-butyrolactone hydrobromide is used in cell culture and transfection applications.
Specific Scientific Field: Pharmaceutical Chemistry
Summary of the Application: (S)-(-)-alpha-Amino-gamma-butyrolactone hydrobromide is used as a building block to prepare calpain and lipid peroxidation inhibitors .
Results or Outcomes: The outcomes of these reactions are the production of calpain and lipid peroxidation inhibitors, which have applications in various fields, including pharmaceuticals .
3-Aminodihydrofuran-2(3H)-one hydrobromide is a chemical compound with the molecular formula C₄H₈BrNO₂. It is a derivative of dihydrofuran, featuring an amino group that contributes to its unique properties. The compound is characterized by its hydrobromide salt form, which enhances its solubility in water and makes it more amenable for various applications in medicinal chemistry and organic synthesis. The structure includes a five-membered ring with an amine functional group, which plays a crucial role in its biological activity and reactivity.
The biological activity of 3-Aminodihydrofuran-2(3H)-one hydrobromide has been explored in various studies. It shows potential as:
Several synthesis methods have been reported for 3-Aminodihydrofuran-2(3H)-one hydrobromide:
3-Aminodihydrofuran-2(3H)-one hydrobromide has several applications:
Interaction studies involving 3-Aminodihydrofuran-2(3H)-one hydrobromide have focused on its binding affinity with various biological targets:
Several compounds share structural similarities with 3-Aminodihydrofuran-2(3H)-one hydrobromide. Here’s a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Similarity | Notable Features |
---|---|---|---|
(S)-4-Aminodihydrofuran-2(3H)-one hydrochloride | C₄H₈ClNO₂ | 0.89 | Chloride salt; different halogen |
(R)-3-Amino-g-butyrolactone hydrochloride | C₄H₈ClNO₂ | 0.89 | Different ring structure; lactone derivative |
Methyl 2-aminopentanoate hydrochloride | C₇H₁₅ClNO₂ | 0.85 | Longer carbon chain; different functional groups |
(S)-Ethyl 3-aminobutanoate hydrochloride | C₇H₁₅ClNO₂ | 0.79 | Ethyl group; variation in chain length |
(S)-Tetrahydrofuran-3-amine hydrochloride | C₄H₉ClNO | 0.65 | Tetrahydrofuran structure; different position of amine |
The uniqueness of 3-Aminodihydrofuran-2(3H)-one hydrobromide lies in its specific five-membered ring structure combined with the amino group, which influences both its reactivity and biological properties compared to these similar compounds.
Irritant